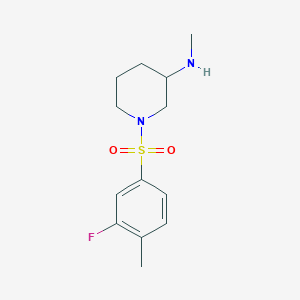![molecular formula C14H20N2O B7555631 N-[(3-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B7555631.png)
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide, also known as PAC, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. PAC is a cyclic amide compound that is structurally related to other psychoactive drugs such as amphetamines and phenylethylamines.
Wirkmechanismus
The exact mechanism of action of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide is not fully understood, but it is thought to act as a dopamine and serotonin reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased activity in certain areas and producing the observed psychoactive effects.
Biochemical and Physiological Effects
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. It has also been shown to produce changes in the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide for lab experiments is its relatively low toxicity compared to other psychoactive compounds. This makes it a safer option for researchers working with animal models. However, its limited solubility in water can make it difficult to administer in certain experiments, and its psychoactive effects can make it challenging to control for confounding variables.
Zukünftige Richtungen
There are several potential future directions for research on N-[(3-aminophenyl)methyl]cyclohexanecarboxamide. One area of interest is its potential therapeutic use for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the neurobiology of addiction and reward pathways in the brain. Additionally, further research is needed to fully understand the mechanism of action of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide and its effects on various neurotransmitter systems in the brain.
Conclusion
In conclusion, N-[(3-aminophenyl)methyl]cyclohexanecarboxamide is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic uses and mechanisms of action of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide.
Synthesemethoden
The synthesis of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide is a multi-step process that involves the reaction of 3-aminobenzylamine with cyclohexanone in the presence of a reducing agent. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield N-[(3-aminophenyl)methyl]cyclohexanecarboxamide. The purity of the compound can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide has been studied extensively for its potential use as a psychoactive drug. It has been shown to have stimulant and hallucinogenic effects in animal models, and there is evidence to suggest that it may have therapeutic potential for the treatment of certain psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-8-4-5-11(9-13)10-16-14(17)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFUKGRRXIKBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(2,5-Dichlorophenyl)sulfanylacetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555552.png)
![2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7555553.png)
![2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555556.png)

![1-[[2-(3-Chlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7555565.png)
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555582.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)
![3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid](/img/structure/B7555609.png)


![N-[(2-fluoro-5-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B7555634.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7555640.png)
![2-[(2E)-2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7555644.png)